3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one

Description

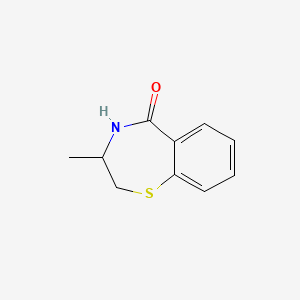

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a methyl group at position 3 and a ketone moiety at position 5 (Figure 1). It is commercially available as a synthetic building block for pharmaceutical and chemical research, with applications in drug discovery and organic synthesis .

Properties

IUPAC Name |

3-methyl-3,4-dihydro-2H-1,4-benzothiazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLQJZPUEDHIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the benzothiazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazepines depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one exhibits a range of biological activities:

- Antidepressant Effects : Studies have shown that derivatives of benzothiazepines can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine.

- Anticancer Properties : Some studies have suggested that this compound can induce apoptosis in cancer cells. Its ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapeutics.

- Neuroprotective Effects : Research has indicated potential neuroprotective properties against neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells.

Pharmaceutical Applications

The unique structural characteristics of this compound make it a valuable scaffold for drug development:

- Lead Compound for Antidepressants : Its structural analogs are being explored as potential antidepressants due to their favorable pharmacological profiles.

- Development of Anticancer Agents : Ongoing research aims to optimize the compound's structure for enhanced efficacy against various cancer types.

Materials Science Applications

Beyond pharmaceuticals, this compound has potential applications in materials science:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with specific mechanical and thermal properties.

- Functional Materials : Its unique electronic properties may allow for applications in the development of sensors or electronic devices.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzothiazepine exhibited significant antidepressant-like effects in rodent models. The research highlighted the importance of the thiazepine ring in enhancing serotonin receptor binding affinity.

Case Study 2: Anticancer Mechanisms

Research conducted at a prominent cancer research institute identified that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding opens avenues for further exploration in anticancer drug development.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Implications and Gaps

- Spectral Data : Full NMR/IR characterization of 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one is needed to confirm its structure and compare it with analogs.

- Biological Screening: Evaluation against targets like ion channels or receptors (cf.

- Green Synthesis : Evidence highlights eco-friendly methods for benzothiazepines (e.g., microwave-assisted reactions), which could be adapted for the target compound .

Biological Activity

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one is a heterocyclic compound belonging to the benzothiazepine class. Its unique structure imparts various biological activities, making it an important subject of research in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 193.27 g/mol. The compound features a sulfur atom in its benzothiazepine structure, which contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. It has been shown to modulate the activity of specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It exhibits affinity for neurotransmitter receptors such as serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Candida albicans | Moderate Inhibition |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : Inhibition of cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Neuroprotective Effects

Research suggests that this compound may have neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells:

| Cell Line | Effect Observed |

|---|---|

| SH-SY5Y (Neuroblastoma) | Reduced Oxidative Damage |

| PC12 (Pheochromocytoma) | Enhanced Survival under Stress |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

-

Case Study on Antimicrobial Activity :

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to standard antibiotics against resistant strains. -

Case Study on Cancer Treatment :

Research conducted at a leading cancer research institute showed that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at specific dosages. -

Neuroprotection in Animal Models :

An animal study published in Neuroscience Letters indicated that treatment with this compound improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer’s disease.

Q & A

Q. What are the key synthetic routes for 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one?

The compound is synthesized via multi-step reactions, often starting with functionalized benzothiazepine precursors. A common approach involves:

- Step 1 : Cyclization of thiolactams or thioethers with hydroxylamine in ethanol to form intermediates like 5-substituted tetrahydrobenzothiazepines .

- Step 2 : Alkylation or acylation at the 3-position using methylating agents (e.g., methyl iodide) under basic conditions (triethylamine or pyridine) to introduce the methyl group .

- Step 3 : Purification via recrystallization or column chromatography to isolate the final product .

Q. How is the compound characterized structurally?

Key analytical methods include:

- NMR Spectroscopy : H-NMR and C-NMR confirm substituent positions and ring structure. For example, methyl groups at C3 appear as singlets near δ 1.2–1.4 ppm, while aromatic protons show splitting patterns between δ 7.1–7.5 ppm .

- IR Spectroscopy : Stretching vibrations (e.g., C=O at ~1675 cm) validate the lactam moiety .

- HR-FABMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated m/z 250.1265 vs. experimental 250.1265 for CHNOS) .

Q. What are the preliminary biological screening strategies for this compound?

Initial pharmacological studies focus on:

- Receptor Binding Assays : Testing affinity for GABA or serotonin receptors using radioligand displacement assays, given structural similarities to benzodiazepines .

- In Vitro Cytotoxicity : Evaluating cell viability in neuronal or cancer cell lines (e.g., IC determination via MTT assays) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization steps, reducing reaction time from 48 to 24 hours .

- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, enhancing yields by 15–20% .

- Temperature Control : Lowering reaction temperatures (−5°C to 0°C) minimizes side reactions during acylation steps .

Q. How to resolve contradictions in pharmacological data across studies?

Q. What strategies are used to study metabolic stability?

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Adjust substituents (e.g., electron-withdrawing groups at C7) to reduce CYP450-mediated metabolism .

- Isotope Labeling : Use C-labeled analogs to track metabolite formation in pharmacokinetic studies .

Q. How to design analogs with improved blood-brain barrier (BBB) penetration?

- Computational Modeling : Predict logP and polar surface area (PSA) using tools like Schrödinger Suite. Aim for logP 2–3 and PSA <80 Å to enhance BBB permeability .

- Prodrug Strategies : Introduce ester groups at the lactam nitrogen to increase lipophilicity, which are cleaved enzymatically in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.